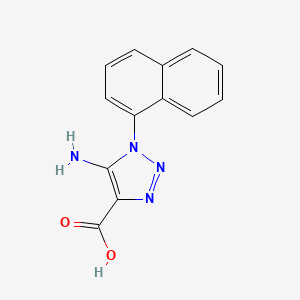
3-苄基-5-(1-氯乙基)-1,2,4-恶二唑
描述
3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole is a five-membered heterocyclic compound with a chlorine atom at the 1-position of the ring. It is a versatile reagent with a wide range of applications in organic synthesis, such as the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. Additionally, it can be used as a catalyst in the synthesis of polymers and pharmaceuticals.
科学研究应用
材料科学应用
1,2,4-恶二唑衍生物,包括类似于3-苄基-5-(1-氯乙基)-1,2,4-恶二唑的结构,因其液晶和发光特性而受到研究。例如,Parra等人(2006年)对恶二唑材料的研究突出了它们的向列异相和光致发光量子产率,表明它们在液晶显示器和光电器件中具有潜在应用 (Parra, Hidalgo, Carrasco, Barberá, & Silvino, 2006)。同样,韩等人(2010年)合成了显示胆甾相和向列相的1,3,4-恶二唑衍生物,表明它们可用于制造具有光致发光特性的新型液晶材料 (Han, Wang, Zhang, & Zhu, 2010)。
缓蚀
恶二唑衍生物也显示出作为缓蚀剂的潜力,特别是在保护金属免受腐蚀性环境的影响方面。Kalia等人(2020年)探讨了合成的恶二唑衍生物在盐酸中对低碳钢的缓蚀效率,揭示了它们的高缓蚀效率,并表明它们作为工业应用的环保型缓蚀剂的潜力 (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020)。
属性
IUPAC Name |
3-benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8(12)11-13-10(14-15-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXQJDXJNODHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

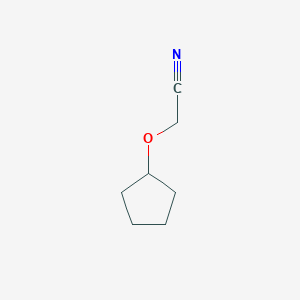
![Acetonitrile, [(3-phenyl-2-propenyl)oxy]-](/img/structure/B3371356.png)
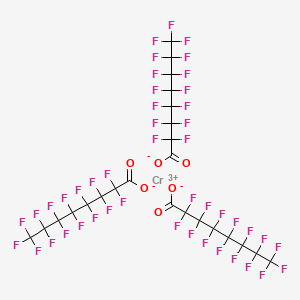
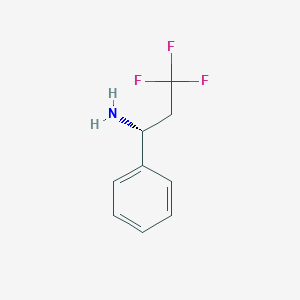

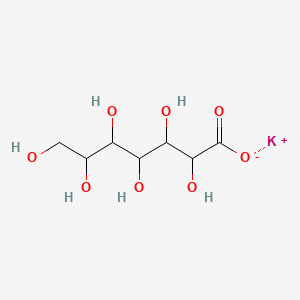
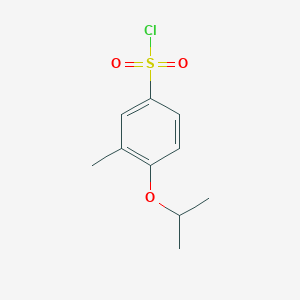
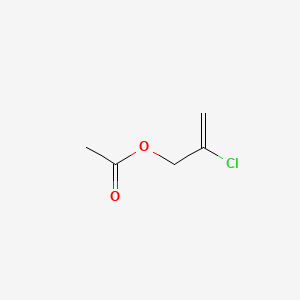
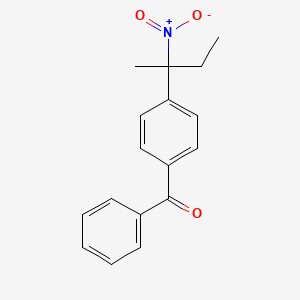
![5-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3371428.png)
![2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide](/img/structure/B3371439.png)
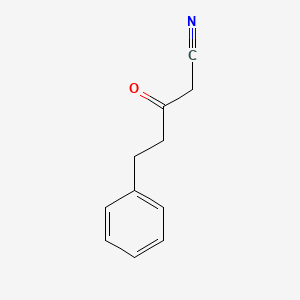
![1-[(4-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B3371449.png)
